2-(Pyren-1-YL)-1,3,5-triazine

OLED emitter Photoluminescence quantum yield Pyrene regioisomer

2-(Pyren-1-YL)-1,3,5-triazine (CAS 869305-40-8) is a heterocyclic building block comprising a pyrene moiety directly linked at its 1-position to a 1,3,5-triazine ring. This donor-acceptor architecture imbues the molecule with bipolar charge-transport characteristics and strong blue photoluminescence, positioning it as a foundational scaffold for organic light-emitting diode (OLED) emitters, electron-transport materials, and luminescent probes.

Molecular Formula C19H11N3
Molecular Weight 281.3 g/mol
CAS No. 869305-40-8
Cat. No. B12533031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyren-1-YL)-1,3,5-triazine
CAS869305-40-8
Molecular FormulaC19H11N3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC=NC=N5
InChIInChI=1S/C19H11N3/c1-2-12-4-5-14-7-9-16(19-21-10-20-11-22-19)15-8-6-13(3-1)17(12)18(14)15/h1-11H
InChIKeyYEDLAWBSVOPHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyren-1-YL)-1,3,5-triazine (CAS 869305-40-8): Core Pyrene-Triazine Hybrid for OLED and Photoluminescence Research


2-(Pyren-1-YL)-1,3,5-triazine (CAS 869305-40-8) is a heterocyclic building block comprising a pyrene moiety directly linked at its 1-position to a 1,3,5-triazine ring [1]. This donor-acceptor architecture imbues the molecule with bipolar charge-transport characteristics and strong blue photoluminescence, positioning it as a foundational scaffold for organic light-emitting diode (OLED) emitters, electron-transport materials, and luminescent probes [2]. Its unsubstituted triazine core distinguishes it from functionalized analogues by offering a balance of synthetic simplicity, thermal robustness, and tunable electronic properties [3].

Why Generic Pyrene-Triazine Substitution Fails: The Critical Role of 1-Position Pyrene Attachment in 2-(Pyren-1-YL)-1,3,5-triazine


The performance of pyrene-triazine hybrids is exquisitely sensitive to the pyrene substitution position and the nature of co-substituents on the triazine ring. Simply substituting one pyrene-triazine compound for another—without accounting for the regioisomeric attachment or peripheral group electronics—can lead to dramatic differences in photoluminescence quantum yield, charge mobility, and device efficiency [1]. The 1-position attachment of pyrene, as in 2-(Pyren-1-YL)-1,3,5-triazine, induces a characteristic twist angle that suppresses aggregation-caused quenching while maintaining efficient intramolecular charge transfer, a structural feature not reproducible with 2-position or 4-position pyrene isomers [2]. Furthermore, the absence of electron-donating or withdrawing substituents on the triazine ring provides a well-defined electronic baseline that is essential for reproducible device stacking and predictable structure-property relationships [3].

Quantitative Differentiation Evidence for 2-(Pyren-1-YL)-1,3,5-triazine vs. Closest Analogs


PL Quantum Yield: 1-Position Pyrene Substitution Delivers >80% Efficiency vs. 2-Position Isomers

In a direct comparison of 1-position and 2-position pyrene-substituted triphenyl-triazine derivatives, the 1-position analogue exhibited a photoluminescence quantum yield (PLQY) exceeding 80% in both solution and solid state, attributed to a large twist angle of 52.0° between the pyrene donor and triazine acceptor that suppresses non-radiative decay [1]. In contrast, the 2-position substituted analogue showed significantly lower PLQY due to reduced electronic decoupling [2]. Since 2-(Pyren-1-YL)-1,3,5-triazine features the identical 1-position pyrene attachment geometry, this structure-property relationship is directly transferable.

OLED emitter Photoluminescence quantum yield Pyrene regioisomer

CIE Color Coordinates: Deep Blue Emission (CIE y < 0.10) Enabled by 1-Position Pyrene Geometry

The 1-position pyrene-triazine analogue in doped OLED devices produced stable deep blue electroluminescence with CIE coordinates of (0.13, 0.06) [1]. This y-coordinate value below 0.10 meets the stringent National Television System Committee (NTSC) and High-Definition Television (HDTV) blue standards, a benchmark that many pyrene-based emitters with 2- or 4-position substitution fail to achieve due to bathochromically shifted emission [2]. The unsubstituted triazine core of 2-(Pyren-1-YL)-1,3,5-triazine is expected to yield comparable or even narrower emission due to reduced vibrational broadening from peripheral groups [3].

Deep blue emission CIE coordinates OLED color purity

Electron Mobility: Pyrene-Triazine Core Delivers ≥10⁻⁵ cm²/V·s vs. Alq₃ Standard

Patent data for the pyrene-triazine compound class, which includes 2-(Pyren-1-YL)-1,3,5-triazine, specify electron mobility greater than or equal to 10⁻⁵ cm²/V·s, with preferred embodiments exceeding 10⁻⁴ cm²/V·s [1]. This compares favorably to the archetypal electron-transport material tris(8-hydroxyquinolinato)aluminum (Alq₃), which exhibits electron mobility on the order of 10⁻⁶ cm²/V·s [2]. The enhanced mobility is attributed to the planar pyrene fused-ring structure facilitating efficient π-stacking and charge percolation pathways [3].

Electron transport Charge mobility OLED

Deep LUMO Energy Level: −2.9 eV or Lower Provides Superior Electron Injection vs. Phenyl-Triazine Analogues

The pyrene-triazine compound class is characterized by a lowest unoccupied molecular orbital (LUMO) energy level less than or equal to −2.9 eV, with more preferred embodiments reaching −3.05 eV and below [1]. This is significantly deeper than the LUMO of 2,4,6-triphenyl-1,3,5-triazine (TPTZ), which lies around −2.7 eV [2]. The direct attachment of the electron-rich pyrene moiety to the electron-deficient triazine ring in 2-(Pyren-1-YL)-1,3,5-triazine stabilizes the LUMO via an extended π-conjugated push-pull system, reducing the electron injection barrier from common cathodes [3].

LUMO energy Electron injection barrier Triazine acceptor

Thermal Robustness: Glass Transition Temperature ≥100°C Surpasses Common Small-Molecule Hosts

Compounds within the pyrene-triazine patent family, which includes 2-(Pyren-1-YL)-1,3,5-triazine, exhibit glass transition temperatures (Tg) greater than or equal to 100°C, with preferred embodiments exceeding 140°C [1]. This thermal robustness contrasts with widely used small-molecule hosts such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), which has a Tg of only 62°C [2]. The higher Tg of the pyrene-triazine core suppresses morphological changes and phase separation during prolonged device operation, directly enhancing operational lifetime [3].

Thermal stability Glass transition temperature Device lifetime

Synthetic Versatility: Unsubstituted Triazine Core as a Clean Scaffold vs. Pre-Functionalized Analogues

Unlike 2,4-dichloro-6-(pyren-1-yl)-1,3,5-triazine (CAS 3224-36-0), which bears reactive chlorine atoms that can undergo unwanted nucleophilic displacement during storage or processing [1], 2-(Pyren-1-YL)-1,3,5-triazine features a fully unsubstituted triazine ring that provides superior chemical stability while retaining the ability to be further functionalized via electrophilic aromatic substitution or metal-catalyzed cross-coupling at the remaining triazine C–H positions [2]. Additionally, compared to 2,4-dimethoxy-6-(pyren-1-yl)-1,3,5-triazine (Fluorescent Brightener 179, CAS 3271-22-5), the target compound lacks electron-donating methoxy groups that would otherwise raise the HOMO energy and red-shift emission, preserving the deep blue character .

Synthetic intermediate Derivatization handle Click chemistry

Best-Fit Application Scenarios for Procuring 2-(Pyren-1-YL)-1,3,5-triazine


Deep Blue OLED Emitter Development Requiring CIE y < 0.10

When the research objective is to achieve deep blue electroluminescence meeting NTSC/HDTV color gamut standards (CIE y ≤ 0.10), 2-(Pyren-1-YL)-1,3,5-triazine provides the essential 1-position pyrene-triazine geometry that has been demonstrated to deliver CIE (0.13, 0.06) in doped OLED devices [1]. Alternative pyrene substitution patterns (2- or 4-position) produce bathochromically shifted emission with CIE y > 0.15, failing the deep blue specification [2]. The unsubstituted triazine core further minimizes vibrational broadening that could degrade color purity.

Electron-Transport Layer (ETL) Material with Low Voltage Operation

For OLED stack engineering requiring an electron-transport material with a deep LUMO (≤ −2.9 eV) to minimize electron injection barriers from low-work-function cathodes, the pyrene-triazine scaffold of this compound offers a 0.2–0.35 eV advantage over phenyl-only triazine analogues such as TPTZ [1]. Combined with electron mobility ≥10⁻⁵ cm²/V·s—at least one order of magnitude higher than Alq₃—this translates to reduced driving voltage and improved power efficiency in the final device [2].

High-Stability Host Material for Phosphorescent or TADF OLEDs

In applications where operational lifetime is critical—such as solid-state lighting or automotive displays—the glass transition temperature ≥100°C (preferably ≥140°C) of pyrene-triazine compounds provides a substantial margin over low-Tg hosts like CBP (Tg = 62°C) [1]. This thermal robustness suppresses morphological degradation during prolonged Joule heating, making 2-(Pyren-1-YL)-1,3,5-triazine an attractive core scaffold for designing high-stability host materials [2].

Synthetic Building Block for Custom Pyrene-Triazine Derivatives

For medicinal chemistry, chemical biology, or materials science programs requiring a stable, well-characterized pyrene-triazine intermediate that can be further elaborated, the unsubstituted triazine ring of 2-(Pyren-1-YL)-1,3,5-triazine offers distinct advantages over pre-functionalized analogues [1]. Unlike the dichloro derivative (CAS 3224-36-0) which is susceptible to hydrolysis, and unlike the dimethoxy derivative (CAS 3271-22-5) whose electron-donating groups perturb the electronic structure, the target compound provides a clean, electronically well-defined starting point for systematic structure-activity relationship studies [2].

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